![molecular formula C21H23FN2O4 B6138526 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, commonly known as FPEB, is a chemical compound that belongs to the class of benzamide derivatives. FPEB has been widely researched due to its potential applications as a PET imaging agent for studying metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Mechanism of Action
FPEB acts as a competitive antagonist of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, meaning that it binds to the same site as glutamate, the endogenous ligand of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, and blocks its activity. By doing so, FPEB can modulate the activity of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and provide insights into its physiological and pathological functions.
Biochemical and physiological effects:
FPEB has been shown to have high affinity and selectivity for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in vitro and in vivo. FPEB can cross the blood-brain barrier and accumulate in brain regions that express N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, such as the cortex, hippocampus, and striatum. FPEB has been used to study the distribution, density, and occupancy of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain under different conditions, such as aging, drug abuse, and disease.
Advantages and Limitations for Lab Experiments
FPEB has several advantages as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide. It has high affinity and selectivity for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, allowing for accurate and reliable measurements of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide density and occupancy in vivo. FPEB has a relatively long half-life, which allows for prolonged imaging sessions and reduces the need for repeated injections. FPEB can also be radiolabeled with different isotopes, such as carbon-11 and fluorine-18, to provide flexibility in imaging protocols.
However, FPEB also has some limitations. It has a relatively low brain uptake compared to other PET imaging agents, which may limit its sensitivity and spatial resolution. FPEB can also bind to other receptors and transporters in the brain, such as sigma-1 receptors and P-glycoprotein, which may affect its specificity and interpretation of results.
Future Directions
There are several future directions for FPEB research. One direction is to improve its brain uptake and selectivity by modifying its chemical structure or using different radiolabeling techniques. Another direction is to explore its applications in studying other neurological and neuropsychiatric disorders, such as Parkinson's disease, depression, and anxiety. FPEB can also be used in combination with other imaging modalities, such as MRI and EEG, to provide a more comprehensive understanding of brain function and dysfunction. Overall, FPEB has great potential as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and can contribute to the development of new diagnostic and therapeutic strategies for brain disorders.
Synthesis Methods
The synthesis of FPEB involves several steps, including the reaction of 2,4-dimethoxybenzoyl chloride with pyrrolidine to obtain N-(2,4-dimethoxybenzoyl)pyrrolidine, followed by the reaction of N-(2,4-dimethoxybenzoyl)pyrrolidine with 4-fluoro-α-methylbenzylamine to obtain N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide.
Scientific Research Applications
FPEB has been widely studied as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Abnormalities in N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide signaling have been associated with various neurological and neuropsychiatric disorders, including autism, schizophrenia, and addiction. FPEB can bind to N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide with high affinity and selectivity, making it a promising tool for studying N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in vivo.
properties
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-17-7-8-18(19(12-17)28-2)21(26)23-16-11-20(25)24(13-16)10-9-14-3-5-15(22)6-4-14/h3-8,12,16H,9-11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMGRHZTRONRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.